molecular formula C9H13N3O B15326047 2-Amino-4-(pyridin-3-yl)butanamide

2-Amino-4-(pyridin-3-yl)butanamide

Cat. No.: B15326047
M. Wt: 179.22 g/mol
InChI Key: UCRJLCSEWZMRSR-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-3-yl)butanamide is an organic compound with the molecular formula C9H13N3O It is a derivative of butanamide with an amino group at the second position and a pyridin-3-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(pyridin-3-yl)butanamide typically involves the reaction of 3-pyridinecarboxaldehyde with 2-aminobutanamide under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(pyridin-3-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted butanamides.

Scientific Research Applications

2-Amino-4-(pyridin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-4-(pyridin-3-yl)butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(pyridin-4-yl)butanamide
  • 2-Amino-4-(pyridin-2-yl)butanamide
  • 2-Amino-3-(pyridin-3-yl)propanoic acid

Uniqueness

2-Amino-4-(pyridin-3-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-4-pyridin-3-ylbutanamide

InChI

InChI=1S/C9H13N3O/c10-8(9(11)13)4-3-7-2-1-5-12-6-7/h1-2,5-6,8H,3-4,10H2,(H2,11,13)

InChI Key

UCRJLCSEWZMRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC(C(=O)N)N

Origin of Product

United States

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